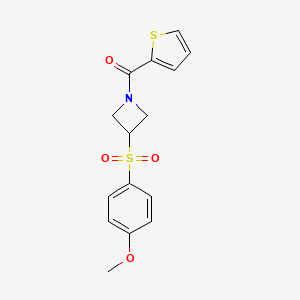

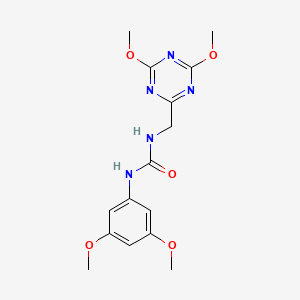

Ethyl 1-(3,5-dichlorophenyl)-4-hydroxy-6-oxo-1,6-dihydro-3-pyridazinecarboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of related compounds often involves the formation of 1,4-dicarbonyl scaffolds and subsequent cyclization reactions. For instance, the synthesis of a series of 7-alkoxy-2,3-dihydrofuro[2,3-d]pyridazines was achieved through the rearrangement of a parent compound and applied to the synthesis of pyridazines, yielding up to 70% . Similarly, ethyl 1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylates were synthesized via cyclocondensation reactions under ultrasound irradiation, which significantly reduced reaction times and achieved high yields . These methodologies could potentially be adapted for the synthesis of Ethyl 1-(3,5-dichlorophenyl)-4-hydroxy-6-oxo-1,6-dihydro-3-pyridazinecarboxylate.

Molecular Structure Analysis

The molecular structure of related compounds is often elucidated using spectroscopic methods such as NMR, mass, UV-Vis, and CHN analysis, as well as single-crystal X-ray diffraction studies . These techniques allow for the confirmation of the 3D molecular structure and the identification of stabilizing interactions such as hydrogen bonds and π-π stacking . The molecular structure of Ethyl 1-(3,5-dichlorophenyl)-4-hydroxy-6-oxo-1,6-dihydro-3-pyridazinecarboxylate would likely be characterized using similar methods.

Chemical Reactions Analysis

The chemical reactivity of related compounds can be influenced by the presence of functional groups and the overall molecular framework. For example, ethyl 6-amino-5-cyano-4-aryl-2-methyl-4H-pyran-3-carboxylates were converted into various derivatives upon treatment with different nucleophilic reagents . The reactivity of Ethyl 1-(3,5-dichlorophenyl)-4-hydroxy-6-oxo-1,6-dihydro-3-pyridazinecarboxylate would be expected to follow similar patterns, with the potential for nucleophilic attack at electrophilic centers or cycloaddition reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds are often determined through experimental and computational methods. Quantum chemical calculations can provide insights into thermodynamic parameters, vibrational analyses, and molecular interactions . Additionally, the electrophilicity index and Fukui functions can be used to predict the reactivity of different sites within a molecule . These analyses would be relevant for understanding the properties of Ethyl 1-(3,5-dichlorophenyl)-4-hydroxy-6-oxo-1,6-dihydro-3-pyridazinecarboxylate.

Scientific Research Applications

Synthesis and Characterization

Ethyl 1-(3,5-dichlorophenyl)-4-hydroxy-6-oxo-1,6-dihydro-3-pyridazinecarboxylate is involved in various synthesis processes. A notable example is its use in the efficient synthesis of ethyl 1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylates, achieved through cyclocondensation reactions under ultrasound irradiation (Machado et al., 2011). This method emphasizes the reduction of reaction times and high yields.

Crystallographic Analysis

Crystallographic studies play a crucial role in understanding the molecular structure of related compounds. For instance, the single-crystal X-ray structural analysis of polymorphs of ethyl 2-(2-chlorophenyl)-4-hydroxy-5-oxo-1-phenyl-2,5-dihydro-1H-pyrrole-3-carboxylate demonstrates the significance of such studies in elucidating molecular geometries and hydrogen bonding patterns (Ramazani et al., 2019).

Application in Heterocyclic Chemistry

Ethyl 1-(3,5-dichlorophenyl)-4-hydroxy-6-oxo-1,6-dihydro-3-pyridazinecarboxylate is a key precursor in the synthesis of novel heterocyclic compounds. The synthesis of Thieno[2,3‐c]pyridazines and related heterocycles, with reported antibacterial and antifungal activities, is a notable example (Radwan & Bakhite, 1999).

Antimicrobial Agent Synthesis

The compound has been used in the synthesis of various antimicrobial agents. For instance, its role in the synthesis of quinazolines as potential antimicrobial agents highlights its importance in pharmaceutical research (Desai, Shihora, & Moradia, 2007).

Metabolite Synthesis

Ethyl 1-(3,5-dichlorophenyl)-4-hydroxy-6-oxo-1,6-dihydro-3-pyridazinecarboxylate is also instrumental in the synthesis of metabolites for various drugs, demonstrating its versatility in medicinal chemistry applications (Mizuno et al., 2006).

Mechanism of Action

Target of Action

Compounds with similar structures have been known to interact with various enzymes and receptors in the body .

Mode of Action

It is likely that it interacts with its targets through a combination of covalent and non-covalent interactions, leading to changes in the conformation and activity of the target molecules .

Biochemical Pathways

Similar compounds have been known to affect various metabolic and signaling pathways in the body .

Pharmacokinetics

The compound may be metabolized by various enzymes in the liver and excreted through the kidneys .

Result of Action

It is likely that it leads to changes in the activity of its target molecules, which can have downstream effects on cellular functions .

Action Environment

Environmental factors such as temperature, pH, and the presence of other molecules can influence the action, efficacy, and stability of this compound. For example, extreme temperatures or pH levels may affect the stability of the compound, while the presence of other molecules may affect its binding to its targets .

properties

IUPAC Name |

ethyl 1-(3,5-dichlorophenyl)-4-hydroxy-6-oxopyridazine-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10Cl2N2O4/c1-2-21-13(20)12-10(18)6-11(19)17(16-12)9-4-7(14)3-8(15)5-9/h3-6,18H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBLCJDOIAFEPEL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NN(C(=O)C=C1O)C2=CC(=CC(=C2)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10Cl2N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 1-(3,5-dichlorophenyl)-4-hydroxy-6-oxo-1,6-dihydro-3-pyridazinecarboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(4-Chlorophenyl)-[3-[(6-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B3012390.png)

![1-[4-[4-(Pyrimidin-2-yloxymethyl)piperidine-1-carbonyl]phenyl]pyrrolidine-2,5-dione](/img/structure/B3012395.png)

![4-(1-(2-hydroxy-3-(4-isopropylphenoxy)propyl)-1H-benzo[d]imidazol-2-yl)-1-(o-tolyl)pyrrolidin-2-one](/img/structure/B3012399.png)

![2-{[4-(2-methylpropyl)-5-[3-(morpholine-4-sulfonyl)phenyl]-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid](/img/structure/B3012402.png)

![1-adamantyl-[6,7-dimethoxy-1-[[3-(trifluoromethyl)phenoxy]methyl]-3,4-dihydro-1H-isoquinolin-2-yl]methanone](/img/structure/B3012405.png)

![N-(4-ethoxyphenyl)-2-((5-methyl-4-oxo-7-phenyl-3-propyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B3012407.png)